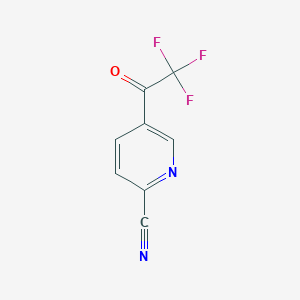![molecular formula C12H15NO3 B14175781 3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile CAS No. 922735-24-8](/img/structure/B14175781.png)
3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile typically involves the reaction of 4-methoxybenzyl alcohol with 3-hydroxybutanenitrile under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize production costs. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 3-oxo-4-[(4-methoxyphenyl)methoxy]butanenitrile.
Reduction: Formation of 3-hydroxy-4-[(4-methoxyphenyl)methoxy]butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The nitrile group may also play a role in modulating the compound’s activity. These interactions can influence various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with a different substitution pattern on the aromatic ring.
3-Hydroxy-4-methoxyphenethylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922735-24-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C12H15NO3/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,14H,6,8-9H2,1H3 |
InChI Key |
HSGHDGJDDBBIMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




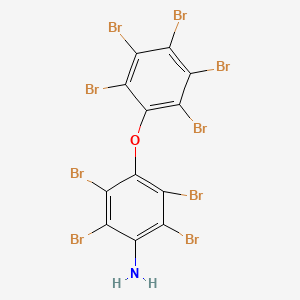
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
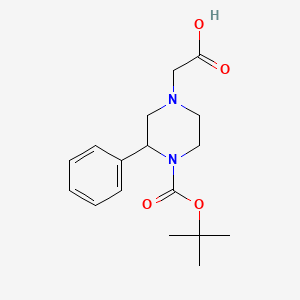
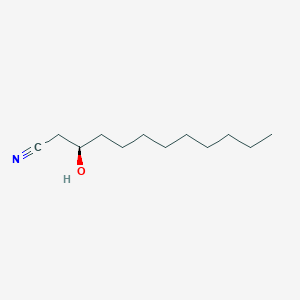
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
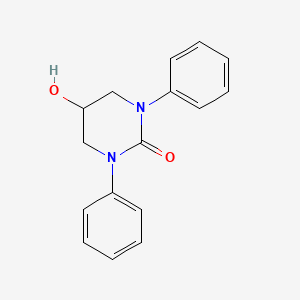
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
